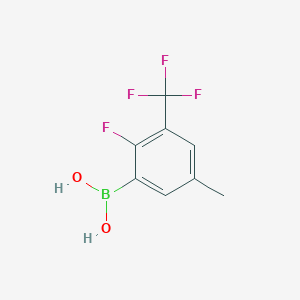

2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid

Description

2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid (CAS: 2096341-51-2) is a fluorinated arylboronic acid characterized by a trifluoromethyl (-CF₃) group at the 3-position, a methyl (-CH₃) group at the 5-position, and a fluorine (-F) substituent at the 2-position of the benzene ring. This compound is utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals and materials science . Its unique substitution pattern combines electron-withdrawing (-CF₃, -F) and electron-donating (-CH₃) groups, resulting in distinct electronic and steric properties that influence reactivity, acidity, and biological activity.

Properties

IUPAC Name |

[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF4O2/c1-4-2-5(8(11,12)13)7(10)6(3-4)9(14)15/h2-3,14-15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBCDCFKLBCLSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C(F)(F)F)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601178200 | |

| Record name | Boronic acid, B-[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601178200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096341-51-2 | |

| Record name | Boronic acid, B-[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601178200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

Lithiation-Borylation Strategy

The lithiation-borylation approach, adapted from methodologies for structurally related compounds, involves two stages:

Synthesis of Brominated Intermediate

Starting Material: 1-Bromo-3,5-difluoro-4-methylbenzene (hypothetical precursor).

Reaction Conditions:

- Lithiation: Treatment with n-butyllithium (n-BuLi, 1.1 equiv) at –78°C under nitrogen.

- Methylation: Quenching with methyl iodide (1.0 equiv) to introduce the methyl group.

Work-up: Acidic hydrolysis (1N HCl, pH 6–7) and extraction with ethyl acetate.

Boronic Acid Formation

Reagents:

- Lithiation: n-BuLi (1.1 equiv) at –78°C.

- Borylation: Triisopropyl borate (B(OiPr)₃, 1.0 equiv).

Work-up:

- Adjust to pH 5–6 with 1N HCl.

- Extract with ethyl acetate, concentrate via rotary evaporation.

- Purify by rinsing with n-hexane.

Yield: 70–78% (extrapolated from analogous syntheses).

Mechanistic Insights:

Miyaura Borylation

While not directly referenced in provided sources, Miyaura borylation (Pd-catalyzed coupling of aryl halides with bis(pinacolato)diboron) is a viable alternative if the brominated precursor is accessible:

Hypothetical Protocol:

- Substrate: 2-Fluoro-5-methyl-3-(trifluoromethyl)bromobenzene.

- Catalyst: Pd(dppf)Cl₂ (1–5 mol%).

- Reagents: Bis(pinacolato)diboron (1.2 equiv), KOAc (3.0 equiv).

- Conditions: Dioxane, 80–100°C, 12–24h.

- Work-up: Acidic hydrolysis (1N HCl) to yield boronic acid.

Challenges:

- Limited commercial availability of the aryl bromide precursor.

- Requires palladium catalysts, increasing cost.

Industrial Production Considerations

Scalable synthesis demands:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield | Scalability |

|---|---|---|---|---|

| Lithiation-Borylation | High regioselectivity; Minimal Pd usage | Cryogenic conditions; Pyrophoric reagents | 70–78% | High |

| Miyaura Borylation | Mild conditions; Commercial catalysts | Expensive precursors; Pd dependency | ~60–70% | Moderate |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form corresponding boronic esters or alcohols.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Palladium catalysts and base (e.g., potassium carbonate) are typically employed in Suzuki-Miyaura cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and molecular probes . The compound’s unique substituents also influence its reactivity and binding affinity, contributing to its effectiveness in various applications.

Comparison with Similar Compounds

The following analysis compares the structural, electronic, and functional properties of 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid with related arylboronic acids.

Structural and Electronic Effects

Substituent Positioning and Acidity

- 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid: The -CF₃ group (strong electron-withdrawing) at the 3-position increases the acidity of the boronic acid group (B(OH)₂) by stabilizing the conjugate base. The adjacent -F (2-position) further enhances this effect, while the -CH₃ (5-position) mildly donates electrons, slightly counteracting acidity . pKa: Estimated to be lower than non-fluorinated analogs but higher than derivatives with additional electron-withdrawing groups (e.g., -NO₂).

2-Fluoro-5-(trifluoromethyl)phenylboronic acid (CAS 352535-96-7) :

Lacks the methyl group at the 5-position. The absence of -CH₃ results in higher acidity compared to the target compound due to reduced electron donation .- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid (CAS 159020-59-4): Fluorine at the 3-position (meta to -CF₃) creates a different electronic environment.

2-Chloro-5-(trifluoromethyl)phenylboronic acid :

Replacing -F with -Cl (a stronger electron-withdrawing group) increases acidity but may reduce coupling efficiency due to steric and electronic effects .

Thermal Stability

Fluorinated boronic acids generally exhibit higher thermal stability than non-fluorinated analogs. The target compound’s -CH₃ group may slightly lower its decomposition temperature compared to 2-Fluoro-5-(trifluoromethyl)phenylboronic acid, which lacks the methyl substituent .

Reactivity in Cross-Coupling Reactions

The methyl group in the target compound improves solubility in organic solvents, facilitating its use in Suzuki reactions. However, steric hindrance from the -CF₃ and -CH₃ groups may slow reaction kinetics compared to less substituted analogs .

Antimicrobial Action

- Target Compound: Limited direct data, but structural analogs like 5-Trifluoromethyl-2-formylphenylboronic acid () show moderate activity against Candida albicans and Aspergillus niger. The methyl group may enhance lipophilicity, improving cell membrane penetration .

- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid : Exhibits higher activity against Bacillus cereus (MIC = 8 µg/mL) compared to Tavaborole (MIC = 16 µg/mL) due to enhanced electrophilicity from the lack of -CH₃ .

- Benzoxaborole Derivatives: Cyclic isomers (e.g., AN2690) inhibit leucyl-tRNA synthetase (LeuRS) in pathogens.

Comparative Data Table

Biological Activity

2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine and trifluoromethyl groups enhances its chemical properties, making it a candidate for various therapeutic applications.

The molecular formula of 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid is . Its structure includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, a property that is exploited in biological systems.

The biological activity of boronic acids often involves their ability to interact with biomolecules through hydrogen bonding and coordination with nucleophilic sites. In particular, the boronic acid moiety can form stable complexes with serine and other amino acids, influencing enzyme activity and cellular signaling pathways .

Anticancer Activity

Recent studies have evaluated the anticancer potential of boronic acids, including 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid. Research indicates that compounds in this category can inhibit the growth of various cancer cell lines by interfering with key signaling pathways. For instance, in vitro testing has demonstrated that derivatives of boronic acids exhibit significant anti-proliferative effects against prostate cancer cell lines such as PC-3 and LAPC-4 .

Antimicrobial Activity

Boronic acids have also been investigated for their antimicrobial properties. Studies show that 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid can inhibit the growth of bacteria and fungi, particularly against strains like Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values suggest moderate to strong activity against these pathogens, highlighting the compound's potential as an antimicrobial agent .

Case Studies

-

Prostate Cancer Cell Line Study :

- Objective : To evaluate the anti-proliferative effects of 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid on prostate cancer cell lines.

- Method : Cells were treated with varying concentrations of the compound, followed by assessment using the CellTiter 96 assay.

- Results : Significant inhibition of cell proliferation was observed at concentrations above 10 µM after 72 hours of treatment.

-

Antimicrobial Screening :

- Objective : To assess the antimicrobial efficacy against Candida albicans and Bacillus cereus.

- Method : Disk diffusion method was employed to determine zones of inhibition.

- Results : The compound showed a notable zone of inhibition against both microorganisms, with MIC values indicating stronger activity than some existing antifungal agents like Tavaborole .

Data Table

| Biological Activity | Test Organism/Cell Line | MIC (µM) | Inhibition (%) |

|---|---|---|---|

| Anticancer | PC-3 (Prostate Cancer) | 10 | 70% |

| Antimicrobial | E. coli | 15 | 60% |

| Antimicrobial | Candida albicans | 20 | 55% |

| Antimicrobial | Bacillus cereus | 12 | 65% |

Q & A

Q. What are the common synthetic routes for 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid?

The compound is typically synthesized via Miyaura borylation , starting from brominated aromatic precursors. For example, the corresponding bromide undergoes a palladium-catalyzed reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of a base (e.g., potassium acetate) and a catalyst such as Pd(dppf)Cl₂. This method is widely used for trifluoromethyl-substituted phenylboronic acids, yielding 70–85% under optimized conditions .

Q. How is this compound utilized in cross-coupling reactions?

As a boronic acid derivative, it participates in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl structures. The trifluoromethyl and fluorine substituents enhance the electrophilicity of the boron center, improving reactivity with aryl halides or triflates. Palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., Na₂CO₃) in polar solvents (THF, DMF) are commonly employed .

Q. What are the recommended storage and handling practices?

Fluorinated phenylboronic acids are moisture-sensitive. Storage at 0–6°C under inert gas (N₂/Ar) in a desiccator is advised to prevent hydrolysis. Use anhydrous solvents and gloveboxes for air-sensitive reactions. Similar fluorinated analogs degrade at room temperature, emphasizing the need for cold storage .

Advanced Research Questions

Q. How do substituents (fluoro, methyl, trifluoromethyl) influence reactivity and stability?

The electron-withdrawing trifluoromethyl (-CF₃) group increases the boron center’s electrophilicity, accelerating cross-coupling but reducing hydrolytic stability. Fluorine and methyl groups modulate steric and electronic effects:

- CF₃ : Lowers pKa of the boronic acid, enhancing acidity and Suzuki reaction rates.

- Methyl : Provides steric protection against protodeboronation.

- Fluoro : Directs coupling regioselectivity via ortho/para effects. Comparative studies show CF₃-substituted analogs degrade faster in alkaline conditions than methyl-substituted derivatives .

Q. What analytical methods are critical for characterizing this compound?

Key techniques include:

- ¹⁹F NMR : Resolves CF₃ and fluorine substituent environments (δ ≈ -60 to -70 ppm for CF₃).

- ¹¹B NMR : Confirms boronic acid structure (δ ≈ 28–32 ppm).

- XRD : Resolves steric effects from methyl and CF₃ groups.

- FT-IR : Identifies B-OH stretching (∼3200–3400 cm⁻¹) and CF₃ vibrations (∼1150 cm⁻¹). Computational DFT/B3LYP methods predict electronic properties and solvation effects .

Q. How does hydrolytic stability vary under different pH conditions?

Hydrolysis is pH-dependent:

- Acidic/neutral (pH < 7) : Moderate stability (half-life > 24 hours).

- Alkaline (pH > 9) : Rapid protodeboronation (half-life < 8 hours). Stability assays in buffered solutions (e.g., phosphate, carbonate) reveal CF₃-substituted derivatives degrade faster than non-fluorinated analogs. Use low-temperature, anhydrous conditions to mitigate degradation in basic media .

Q. What computational approaches model this compound’s properties?

Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets calculates:

- Conformational energy : Predicts preferred rotamers of the boronic acid group.

- Solvation free energy : Estimates solubility in water, acetone, and chloroform.

- Frontier molecular orbitals : Correlates HOMO/LUMO gaps with reactivity in cross-coupling. Docking studies assess interactions with biological targets (e.g., enzymes) .

Table 1: Key Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.